An In-Depth Technical Guide to the Synthesis of rac N-tert-Butoxycarbonyl Viloxazine
An In-Depth Technical Guide to the Synthesis of rac N-tert-Butoxycarbonyl Viloxazine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthetic pathway to rac N-tert-Butoxycarbonyl Viloxazine, a key intermediate in the development of novel therapeutics. Viloxazine, a selective norepinephrine reuptake inhibitor, has seen renewed interest for its therapeutic potential. The introduction of the tert-butoxycarbonyl (Boc) protecting group on the morpholine nitrogen allows for further derivatization and the synthesis of new chemical entities. This document details the well-established two-step synthesis of the racemic Viloxazine core, followed by a robust protocol for its N-Boc protection. The causality behind experimental choices, detailed step-by-step methodologies, and supporting data are presented to ensure scientific integrity and reproducibility.
Introduction: Viloxazine and the Rationale for N-Boc Protection
Viloxazine, chemically known as (RS)-2-[(2-ethoxyphenoxy)methyl]morpholine, is a selective norepinephrine reuptake inhibitor (SNRI).[1] Historically marketed as an antidepressant, it has been repurposed and approved for the treatment of Attention-Deficit/Hyperactivity Disorder (ADHD).[1][2] The morpholine ring is a critical pharmacophore, and the secondary amine within this ring presents a strategic point for chemical modification.
The tert-butoxycarbonyl (Boc) group is a widely employed protecting group for amines in organic synthesis.[1][3] Its popularity stems from its stability in a broad range of reaction conditions and its straightforward removal under acidic conditions.[3] The synthesis of rac N-tert-Butoxycarbonyl Viloxazine serves two primary purposes in drug discovery and development:
-
Facilitation of Further Derivatization: The Boc-protected nitrogen is rendered unreactive to many reagents, allowing for selective chemical modifications at other positions of the Viloxazine scaffold.
-
Development of Novel Prodrugs or Analogs: The Boc group itself can be part of a larger molecular design, or its presence can enable synthetic routes to novel analogs with altered pharmacokinetic or pharmacodynamic profiles.
This guide will first elucidate the synthesis of the racemic Viloxazine precursor, followed by a detailed protocol for the N-Boc protection step.
Synthetic Pathway Overview
The synthesis of rac N-tert-Butoxycarbonyl Viloxazine is achieved through a three-step sequence starting from commercially available 2-ethoxyphenol and epichlorohydrin.
Caption: Overall synthetic workflow for rac N-tert-Butoxycarbonyl Viloxazine.
Experimental Protocols
Part I: Synthesis of rac-Viloxazine
The synthesis of racemic Viloxazine is a well-documented two-step process involving the formation of an epoxide intermediate followed by ring closure to form the morpholine core.[4][5][6]
This initial step involves the Williamson ether synthesis between 2-ethoxyphenol and epichlorohydrin to form the key epoxide intermediate. The use of a phase-transfer catalyst can significantly improve the reaction efficiency.[5][6]
Reaction Scheme:
Detailed Protocol:
-
To a stirred solution of 2-ethoxyphenol (1.0 eq) in a suitable solvent such as toluene or water, add a base like sodium hydroxide or potassium carbonate (1.1-1.5 eq).[5][7]
-
A phase-transfer catalyst, for instance, tetrabutylammonium hydrogen sulfate (n-Bu₄NHSO₄), can be added at this stage.[5]
-
Add epichlorohydrin (1.1-3.0 eq) dropwise to the mixture at room temperature.[7][8]
-
Stir the reaction mixture vigorously at a temperature ranging from room temperature to 60°C for 4-12 hours.[6] Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, if a biphasic system is used, separate the organic layer. If the reaction is performed in a single solvent, perform an aqueous workup by adding water and extracting the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 1-(2-ethoxyphenoxy)-2,3-epoxypropane.
-
The crude product can be purified by vacuum distillation if necessary.
Causality of Experimental Choices:
-
Base: The base is essential to deprotonate the phenolic hydroxyl group of 2-ethoxyphenol, forming the more nucleophilic phenoxide ion required for the reaction with epichlorohydrin.
-
Phase-Transfer Catalyst: In biphasic systems, the phase-transfer catalyst facilitates the transport of the phenoxide ion from the aqueous phase to the organic phase where epichlorohydrin resides, thereby accelerating the reaction rate.
-
Excess Epichlorohydrin: Using an excess of epichlorohydrin can help to drive the reaction to completion and minimize the formation of dimer impurities.[7]
The synthesized epoxide is then reacted with an amino source, such as 2-aminoethyl hydrogen sulfate, in the presence of a strong base. This leads to the opening of the epoxide ring followed by an intramolecular cyclization to form the morpholine ring of Viloxazine.[5][6]
Reaction Scheme:
Detailed Protocol:
-
To a solution of 1-(2-ethoxyphenoxy)-2,3-epoxypropane (1.0 eq) in a suitable solvent like ethanol, add 2-aminoethyl hydrogen sulfate (1.0-1.2 eq).
-
Add a strong base, such as sodium hydroxide, to the mixture.[5][6]
-
Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Dissolve the residue in water and extract the Viloxazine free base with an organic solvent such as diethyl ether or dichloromethane.
-
Combine the organic extracts, dry over a suitable drying agent (e.g., anhydrous sodium sulfate), filter, and concentrate in vacuo to obtain crude rac-Viloxazine.
-
The crude product can be purified by column chromatography on silica gel if necessary.
Causality of Experimental Choices:
-
Strong Base: A strong base is required for the deprotonation of the amino group of 2-aminoethyl hydrogen sulfate and to facilitate the intramolecular cyclization by deprotonating the hydroxyl group formed after the epoxide ring opening.
-
Heating: The reaction is typically heated to overcome the activation energy for both the epoxide ring-opening and the subsequent cyclization step.
Part II: Synthesis of rac N-tert-Butoxycarbonyl Viloxazine
This step involves the protection of the secondary amine of the morpholine ring in rac-Viloxazine using di-tert-butyl dicarbonate ((Boc)₂O). This is a standard and high-yielding reaction.[1][3]
Caption: Key components for the N-Boc protection of rac-Viloxazine.
Reaction Scheme:
Detailed Protocol:
-
Dissolve rac-Viloxazine (1.0 eq) in a suitable anhydrous solvent such as Tetrahydrofuran (THF) or Dichloromethane (DCM) in a round-bottom flask equipped with a magnetic stirrer.[3]
-
Add a base, such as triethylamine (TEA) (1.2-1.5 eq), to the solution and stir for 5-10 minutes at room temperature.[3] Alternatively, for water-soluble amines, a biphasic system with a base like sodium hydroxide can be employed.[3]
-
In a separate flask, dissolve di-tert-butyl dicarbonate ((Boc)₂O) (1.1-1.5 eq) in a minimal amount of the same solvent.
-
Add the (Boc)₂O solution dropwise to the stirring Viloxazine solution at room temperature.
-
Stir the reaction mixture at room temperature for 2-12 hours. The progress of the reaction should be monitored by TLC or LC-MS until the starting material is consumed.
-
Once the reaction is complete, remove the solvent under reduced pressure using a rotary evaporator.
-
Dissolve the residue in an organic solvent such as ethyl acetate.
-
Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) and then with brine.[3]
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to afford the crude rac N-tert-Butoxycarbonyl Viloxazine.
-
If necessary, purify the product by column chromatography on silica gel.
Causality of Experimental Choices:
-
Di-tert-butyl dicarbonate ((Boc)₂O): This is the standard reagent for introducing the Boc protecting group. It is electrophilic at the carbonyl carbons and reacts readily with the nucleophilic secondary amine of Viloxazine.[3]
-
Base: The base (e.g., triethylamine) acts as a proton scavenger, neutralizing the acidic proton generated during the reaction and driving the equilibrium towards the product.[3]
-
Aqueous Workup: The washing steps with sodium bicarbonate and brine are crucial to remove any unreacted (Boc)₂O, the base, and other water-soluble byproducts, leading to a cleaner crude product.
Data Presentation
Table 1: Summary of Reagents and Typical Reaction Conditions
| Step | Reactants | Key Reagents | Solvent(s) | Temperature | Typical Reaction Time |
| 1 | 2-Ethoxyphenol, Epichlorohydrin | NaOH or K₂CO₃, Phase-Transfer Catalyst | Toluene, Water | Room Temp. - 60°C | 4-12 hours |
| 2 | 1-(2-Ethoxyphenoxy)-2,3-epoxypropane, 2-Aminoethyl hydrogen sulfate | NaOH | Ethanol | Reflux | 4-8 hours |
| 3 | rac-Viloxazine, Di-tert-butyl dicarbonate | Triethylamine (TEA) | THF, DCM | Room Temp. | 2-12 hours |
Conclusion
The synthetic pathway to rac N-tert-Butoxycarbonyl Viloxazine presented in this guide is robust, well-characterized, and utilizes standard organic chemistry transformations. The detailed protocols and the rationale behind the experimental choices provide a solid foundation for researchers and drug development professionals to synthesize this valuable intermediate. The successful N-Boc protection of the Viloxazine core opens up avenues for the exploration of novel analogs and prodrugs, contributing to the advancement of medicinal chemistry in the field of neuroscience and beyond.
References
-
A One-Pot Selective Synthesis of N-Boc Protected Secondary Amines. PMC. Available at: [Link]
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Boc-Protected Amino Groups. Organic Chemistry Portal. Available at: [Link]
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Di-tert-butyl dicarbonate. Wikipedia. Available at: [Link]
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Molecular Iodine-Catalyzed Facile Procedure for N-Boc Protection of Amines. The Journal of Organic Chemistry. Available at: [Link]
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Ranolazine Intermediate, An Efficient Synthesis of 1-(2-Methoxyphenoxy)-2,3-epoxypropane: Key Intermediate of β-Adrenoblockers. New Drug Approvals. Available at: [Link]
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Boc Protection Mechanism (Boc2O). Common Organic Chemistry. Available at: [Link]
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Di-tert-butyl Dicarbonate and 4-(Dimethylamino)pyridine Revisited. Their Reactions with Amines and Alcohols. The Journal of Organic Chemistry. Available at: [Link]
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Practical and Green Approach for N-Boc Protection of Amines Catalyzed by Indion 190 Resin. SciSpace. Available at: [Link]
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An isolated dimer impurity of Viloxazine. Technical Disclosure Commons. Available at: [Link]
- WO2011130194A2 - Methods for producing viloxazine salts and novel polymorphs thereof. Google Patents.
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